2-甲基-2,3-二氢呋喃

描述

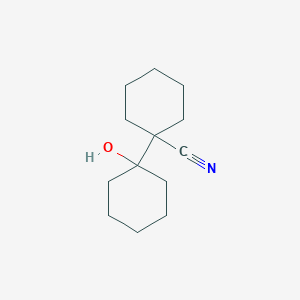

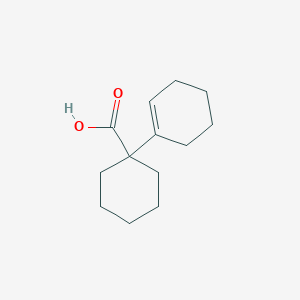

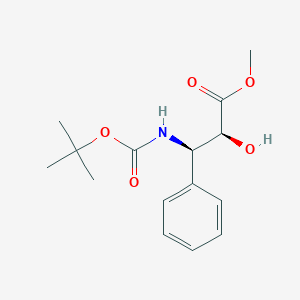

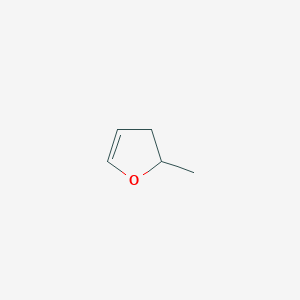

2-Methyl-2,3-dihydrofuran is a heterocyclic compound . It is one of the simplest enol ethers and is a colorless volatile liquid . It is isomeric with 2,5-dihydrofuran .

Synthesis Analysis

2,3-Dihydrofurans are intermediates in the Feist–Benary synthesis of furans from α- halogen ketones and β- dicarbonyl compounds . The 2,3-dihydrofuran ring can be synthesized by several methods. These routes usually involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .Molecular Structure Analysis

The molecular formula of 2-Methyl-2,3-dihydrofuran is C5H8O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2,3-Dihydrofuran undergoes lithiation upon treatment with butyl lithium. The resulting 2-lithio derivative is a versatile intermediate . It is also used in lanthanide-catalyzed Diels-Alder reactions with 2-pyrones and in Rh (II)-stabilized cycloadditions with vinylcarbenoids .Physical And Chemical Properties Analysis

2-Methyl-2,3-dihydrofuran has a molecular weight of 84.1164 . It is a colorless volatile liquid .科学研究应用

反应性和不对称羰基烯反应:

- 2-糠基腙的基什纳还原产生 2-亚甲基-2,3-二氢呋喃,它在羰基烯反应中具有高反应性。这种反应性在其与各种醛的相互作用中得到体现,特别是在使用 Ti(OCH(CH3)2)4/(S)-BINOL 的癸醛不对称羰基烯反应中,产生具有高收率和对映体过量的相应醇 (Miles 等,2005)。

作为生物质衍生溶剂的应用:

- 2-甲基四氢呋喃 (2-MeTHF),源自糠醛或乙酰丙酸等可再生资源,以其与水的不混溶性、沸点和稳定性而闻名。它用于涉及有机金属、有机催化、生物转化和加工木质纤维素材料的合成,在药物化学中具有潜在应用 (Pace 等,2012)。

取代二氢呋喃的合成:

- 取代二氢呋喃,重点是 2-取代、2,2-二取代 2,3-或 2,5-二氢呋喃,是有机合成中重要的分子结构单元。详细介绍了用于其合成的各种途径,强调了它们在天然产物和生物活性化合物中的广泛存在 (Kilroy 等,2005)。

多取代二氢呋喃的合成:

- 已经开发出制备多取代二氢呋喃的高效且区域选择性的方法,它们是天然产物和药物的宝贵中间体。实现了一种以高立体选择性合成反式-3-芳基-4-羧乙基-2,3-二氢-2-呋喃-2'-酰基-5-甲基呋喃的方案 (Zhang 等,2007)。

自由基共聚合:

- 研究了由它们的自由基阳离子引发的 N-甲基马来酰亚胺和 2,3-二氢呋喃的自由基共聚合。这项研究阐明了 2,3-二氢呋喃自由基阳离子在低温共聚合过程中的行为 (Sonntag 等,2002)。

多酶立体选择性级联过程:

- 多酶立体选择性级联过程用于合成对映纯 2-甲基-3-取代四氢呋喃,它是药物、香料和农用化学品等生物活性产物的主要前体。这种方法展示了 2-甲基-3-取代四氢呋喃在有效制备生物学上重要的合成子中的效用 (Brenna 等,2017)。

安全和危害

属性

IUPAC Name |

2-methyl-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWGLRHYWHYHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455643 | |

| Record name | Furan, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydrofuran | |

CAS RN |

95461-55-5 | |

| Record name | Furan, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-methyl-2,3-dihydrofuran influence its ability to bind to metal complexes?

A: The presence of both an oxygen atom and a double bond within the ring structure of 2-methyl-2,3-dihydrofuran provides two potential binding sites for transition metal complexes. Research using time-resolved infrared absorption spectroscopy has shown that 2-methyl-2,3-dihydrofuran can bind to metal carbonyl complexes, such as M(CO)5 (where M = Cr, Mo, W), in two distinct ways: through the oxygen atom (η1 binding mode) or through the double bond (η2 binding mode) [].

Q2: What factors influence the preference for η1 vs η2 binding modes in metal complexes with 2-methyl-2,3-dihydrofuran?

A: The preferred binding mode depends on both steric and electronic factors, which are influenced by the specific metal involved []. For example, in tungsten (W) complexes, the kinetics of isomerization from the η1 to the η2 isomer are primarily determined by the proximity of the double bond to the metal center in the η1 starting complex. This suggests a steric influence, where a closer double bond facilitates the transition to the η2 form. Conversely, the overall stability of each isomer (thermodynamics of the η1 ⇄ η2 equilibrium) appears to be governed by electronic factors, which are specific to the metal and its interaction with the binding site. For chromium (Cr) and molybdenum (Mo) complexes, both steric and electronic factors play a significant role in determining the preferred binding mode.

Q3: Can you describe a chemical synthesis where 2-methyl-2,3-dihydrofuran is a key intermediate or product?

A: Research on the synthesis of muscarine analogs describes a reaction pathway where 2-methyl-2,3-dihydrofuran derivatives play a crucial role []. Specifically, the hydrolysis of 5-(3-bromo-2-propynylidene)-4-methyl-1,3-dioxolane yields 5-bromomethyl-2-methyl-2,3-dihydrofuran-3-one as the primary product. This highlights the potential for 2-methyl-2,3-dihydrofuran derivatives to serve as valuable building blocks in organic synthesis, particularly for accessing complex heterocyclic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。